![molecular formula C24H40OSSi B14440095 1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol CAS No. 79409-68-0](/img/structure/B14440095.png)
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol is a complex organic compound characterized by the presence of a phenylsulfanyl group, a trimethylsilyl group, and a cyclododecanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol typically involves multi-step organic reactions. One common approach is the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with phenylsulfanyl derivatives under specific conditions to form the desired product . The reaction conditions often include the use of sodium selenide generated from diorganyl diselenides or elemental selenium by the action of sodium tetrahydridoborate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the cyclododecanol moiety.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilyl group can introduce a wide range of functional groups.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
作用機序
The mechanism by which 1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol exerts its effects depends on its interactions with molecular targets. The phenylsulfanyl group can participate in various chemical reactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. The cyclododecanol moiety may interact with biological membranes or proteins, affecting their function.
類似化合物との比較
Similar Compounds
Uniqueness
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol is unique due to the combination of its functional groups and the cyclododecanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
特性
CAS番号 |
79409-68-0 |
|---|---|
分子式 |
C24H40OSSi |
分子量 |
404.7 g/mol |
IUPAC名 |
1-(3-phenylsulfanyl-3-trimethylsilylprop-2-enyl)cyclododecan-1-ol |
InChI |
InChI=1S/C24H40OSSi/c1-27(2,3)23(26-22-16-12-11-13-17-22)18-21-24(25)19-14-9-7-5-4-6-8-10-15-20-24/h11-13,16-18,25H,4-10,14-15,19-21H2,1-3H3 |
InChIキー |
XPFUNRQHGVOQNM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=CCC1(CCCCCCCCCCC1)O)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


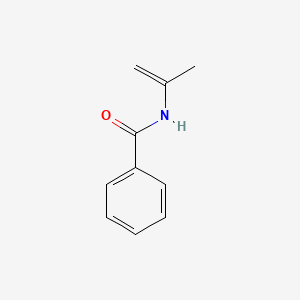
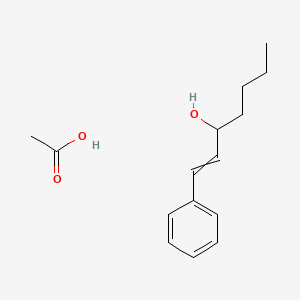
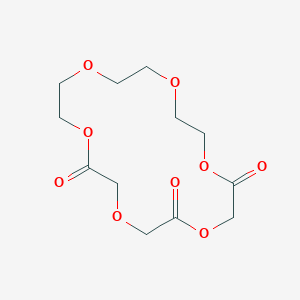
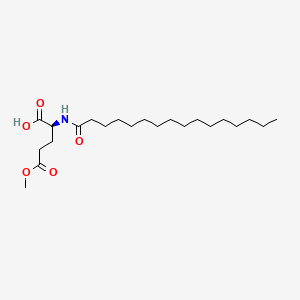

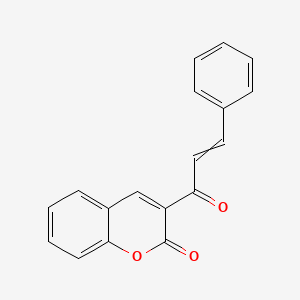
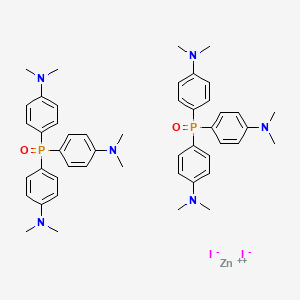
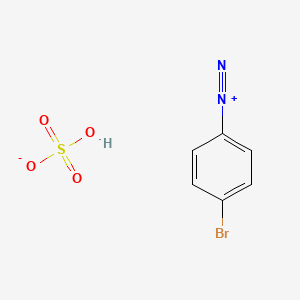
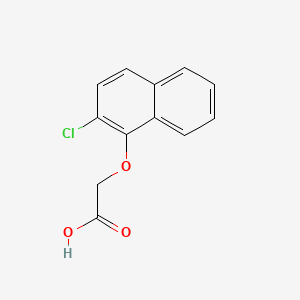
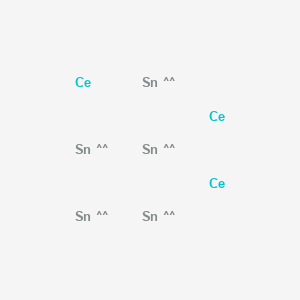
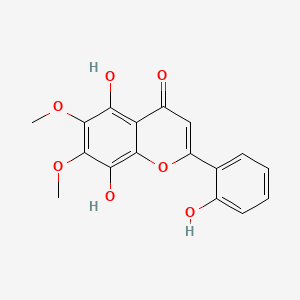
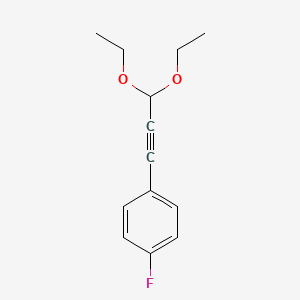
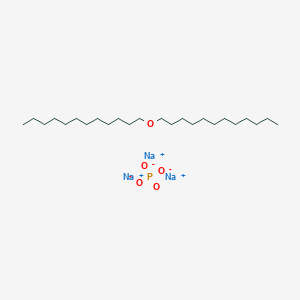
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
